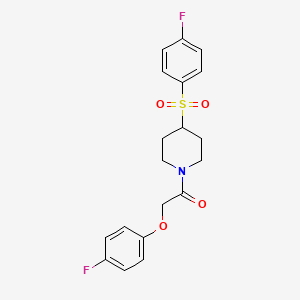
2-(4-Fluorophenoxy)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Fluorophenoxy)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone is a complex organic compound that features a piperidine ring, fluorophenyl groups, and a sulfonyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenoxy)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors.
Introduction of the Fluorophenyl Groups: The fluorophenyl groups are introduced via nucleophilic aromatic substitution reactions.
Sulfonylation: The sulfonyl group is introduced through a sulfonylation reaction using sulfonyl chlorides under basic conditions.
Final Coupling: The final step involves coupling the fluorophenoxy and sulfonyl-piperidine intermediates under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
化学反应分析
Types of Reactions
2-(4-Fluorophenoxy)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The fluorophenyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and various halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
科学研究应用
2-(4-Fluorophenoxy)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API) due to its unique structural features.
Materials Science: The compound’s fluorinated groups make it useful in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interactions with biological targets, which can lead to the development of new therapeutic agents.
作用机制
The mechanism of action of 2-(4-Fluorophenoxy)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 2-(4-Fluorophenoxy)-1-(4-((4-chlorophenyl)sulfonyl)piperidin-1-yl)ethanone
- 2-(4-Fluorophenoxy)-1-(4-((4-bromophenyl)sulfonyl)piperidin-1-yl)ethanone
- 2-(4-Fluorophenoxy)-1-(4-((4-methylphenyl)sulfonyl)piperidin-1-yl)ethanone
Uniqueness
The uniqueness of 2-(4-Fluorophenoxy)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone lies in its dual fluorophenyl groups, which impart distinct electronic properties and potential biological activity. This makes it a valuable compound for various research and industrial applications.
生物活性
2-(4-Fluorophenoxy)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone, commonly referred to by its CAS number 1448072-24-9, is a complex organic compound with notable biological activity. This compound features a piperidine ring, fluorophenyl groups, and a sulfonyl group, which contribute to its potential pharmacological properties. This article explores its biological activity, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C19H19F2NO4S |
| Molecular Weight | 395.4 g/mol |
| CAS Number | 1448072-24-9 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound has been investigated for its potential as an inhibitor of tyrosinase (TYR), an enzyme involved in melanin synthesis.
Inhibition of Tyrosinase
Research has demonstrated that compounds with similar structural motifs exhibit competitive inhibition against TYR. For instance, studies have reported that derivatives of fluorobenzylpiperazine show significant inhibitory effects on TYR activity, with IC50 values in the low micromolar range. Although specific data for this compound is limited, its structural similarities suggest potential efficacy in this area .
Case Studies and Findings
- Antimelanogenic Effects : Compounds structurally related to this compound have been shown to exert antimelanogenic effects on B16F10 melanoma cells without inducing cytotoxicity. This suggests that the compound may possess similar properties .
- Kinetic Studies : Kinetic analyses of related compounds indicate that they act as competitive inhibitors of TYR, which is crucial for understanding their mechanism of action. The Michaelis-Menten constants (Km) and maximum velocities (Vmax) were determined using Lineweaver-Burk plots, revealing effective inhibition profiles .
- Selectivity and Potency : A recent study highlighted the selectivity of fluorinated compounds against a panel of protein kinases, emphasizing their potential use in targeted therapies for conditions like cancer . Although direct data on the selectivity of this compound is not available, the trends observed in related compounds suggest a promising avenue for further investigation.
属性
IUPAC Name |
2-(4-fluorophenoxy)-1-[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F2NO4S/c20-14-1-5-16(6-2-14)26-13-19(23)22-11-9-18(10-12-22)27(24,25)17-7-3-15(21)4-8-17/h1-8,18H,9-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABVFBOODAVRNEM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)C2=CC=C(C=C2)F)C(=O)COC3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F2NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













